molecular formula C10H19NO B12112309 2-Azaspiro[4.5]decan-8-ylmethanol

2-Azaspiro[4.5]decan-8-ylmethanol

Cat. No.: B12112309
M. Wt: 169.26 g/mol
InChI Key: RYHJFNVHJNHRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[45]decan-8-ylmethanol is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and standard organic synthesis techniques makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-8-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.5]decan-8-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom in the ring.

    Difluoroalkylated 2-azaspiro[4.5]decane: Contains fluorine atoms, which can alter its chemical properties and reactivity.

Uniqueness

2-Azaspiro[45]decan-8-ylmethanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-azaspiro[4.5]decan-8-ylmethanol

InChI

InChI=1S/C10H19NO/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2

InChI Key

RYHJFNVHJNHRJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.